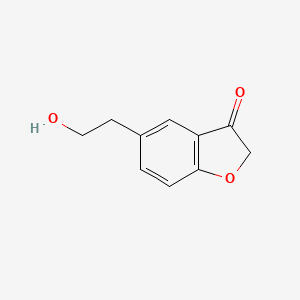
5-(2-Hydroxyethyl)-3(2H)-benzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)-3(2H)-benzofuranone is an organic compound that belongs to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a hydroxyethyl group attached to it. Benzofuranones are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone typically involves the reaction of benzofuranone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyethyl)-3(2H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The benzofuranone core can be reduced to form a dihydrobenzofuranone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-(2-carboxyethyl)-3(2H)-benzofuranone.
Reduction: Formation of 5-(2-hydroxyethyl)-dihydrobenzofuranone.
Substitution: Formation of 5-(2-haloethyl)-3(2H)-benzofuranone derivatives.
Applications De Recherche Scientifique
5-(2-Hydroxyethyl)-3(2H)-benzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzofuranone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: A metabolic intermediate in the biosynthesis of thiamine with bacteriostatic activity.
2-Fluoro-5-(2-hydroxyethyl)-4-methylthiazole: A fluoro-analogue with similar biological activities.
Uniqueness
5-(2-Hydroxyethyl)-3(2H)-benzofuranone is unique due to its benzofuranone core structure, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O3/c11-4-3-7-1-2-10-8(5-7)9(12)6-13-10/h1-2,5,11H,3-4,6H2 |
Clé InChI |
XGFPFNZOPHINPN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(O1)C=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


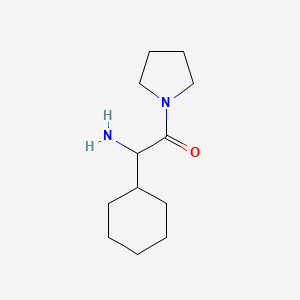
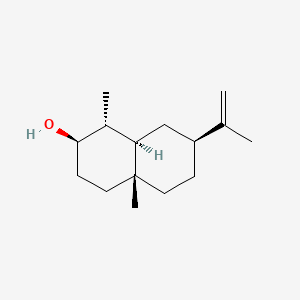
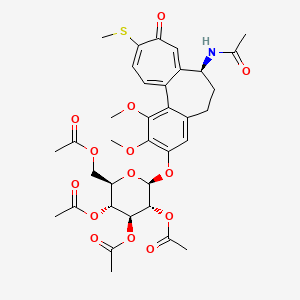
![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
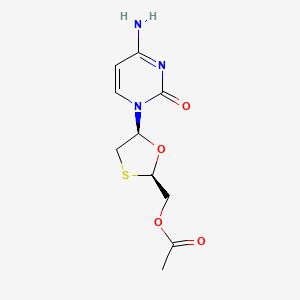
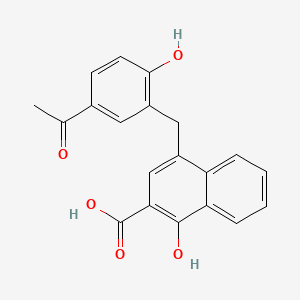
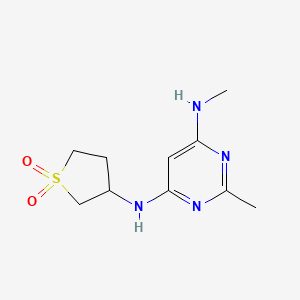
![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
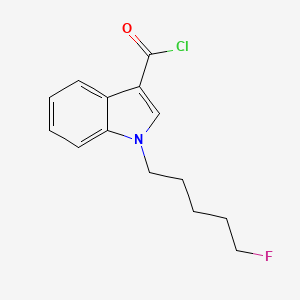
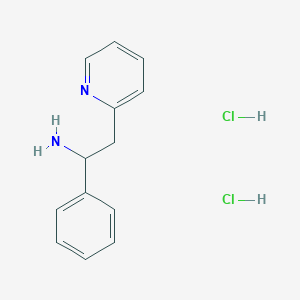
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
